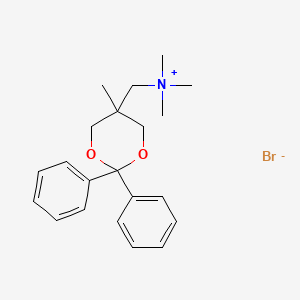
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide is a quaternary ammonium compound with a complex structure It features a dioxane ring substituted with diphenyl and methyl groups, and a trimethylammonium bromide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide typically involves the condensation of 2-methylpropane-1,3-diol with benzophenone to form the dioxane ring . This intermediate is then reacted with trimethylamine and bromine to introduce the quaternary ammonium group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as hydroxide, cyanide, or thiolate ions. Oxidation reactions might involve agents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions would depend on the specific reagents used. For example, substitution with hydroxide would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: May be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Mécanisme D'action
The mechanism of action for (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide involves its interaction with biological membranes, where the quaternary ammonium group can disrupt membrane integrity. This disruption can lead to cell lysis or altered cell signaling pathways. The dioxane ring and diphenyl groups may also interact with specific molecular targets, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
5-Methyl-2,2-diphenyl-1,3-dioxane: Shares the dioxane ring structure but lacks the quaternary ammonium group.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: A compound used in biochemistry with a different core structure but similar functional groups.
Uniqueness
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide is unique due to its combination of a dioxane ring with a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
73664-13-8 |
|---|---|
Formule moléculaire |
C21H28BrNO2 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
trimethyl-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-20(15-22(2,3)4)16-23-21(24-17-20,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14H,15-17H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
WAXRPIUDZHIYIF-UHFFFAOYSA-M |
SMILES canonique |
CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)C[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
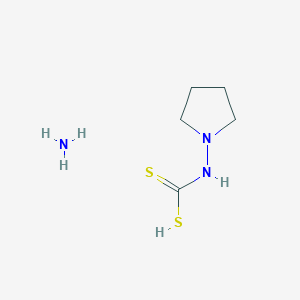
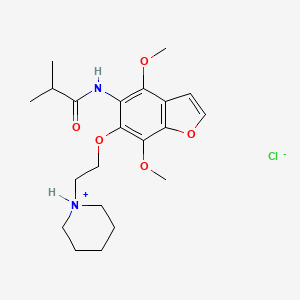
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)
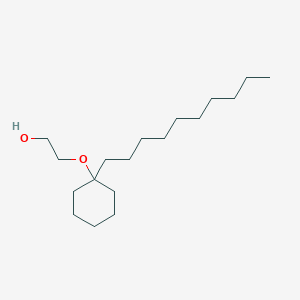
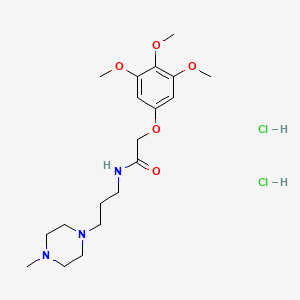
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)
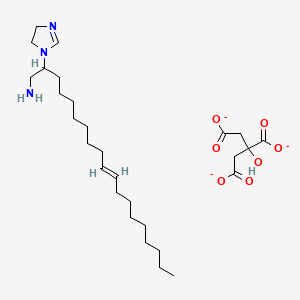
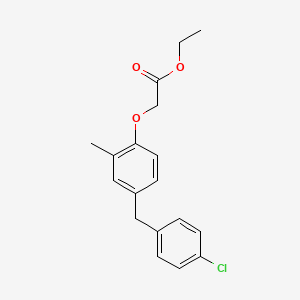
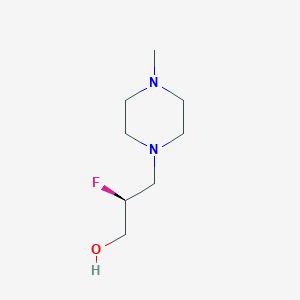
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
